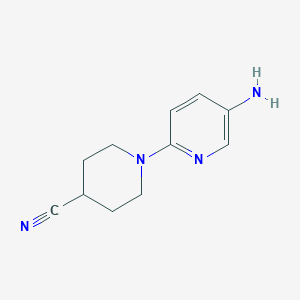

1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile” is not directly available. The closest compound, “1-(5-Amino-2-pyridinyl)-4-piperidinol”, has a molecular formula of C10H15N3O .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available. The closest compound, “1-(5-Amino-2-pyridinyl)-4-piperidinol”, has a predicted boiling point of 448.8±45.0 °C, a predicted density of 1.253±0.06 g/cm3, and a pKa of 14.73±0.20 (Predicted) .Applications De Recherche Scientifique

Synthesis of Novel Pyridine Derivatives

Researchers have developed methods to synthesize new pyridine derivatives by incorporating 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile or its analogs into multicomponent reactions. These derivatives exhibit a range of biological and chemical properties, including antimicrobial activities and fluorescence characteristics. For instance, novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a three-component reaction, demonstrating the versatility of this compound in facilitating complex chemical transformations (Wu Feng, 2011).

Antimicrobial and Antifungal Screening

Several studies have focused on synthesizing pyridine derivatives with enhanced antimicrobial and antifungal properties. For example, derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile were synthesized and showed notable action against tested microbes, indicating the potential for developing new antimicrobial agents using this compound as a foundation (K. Goswami et al., 2022).

Facilitation of Complex Cyclizations

The compound plays a crucial role in facilitating complex cyclization reactions, enabling the synthesis of novel heterocyclic compounds. For instance, piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles was developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, highlighting its utility in creating functionally diverse heterocycles (Dan Zhang et al., 2021).

Development of Fluorescent Compounds

Research has also explored the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which were found to exhibit fluorescence properties. This suggests potential applications in the development of fluorescent markers and probes for biological and materials science research (A. S. Girgis et al., 2004).

Corrosion Inhibition

The compound and its derivatives have been evaluated as corrosion inhibitors, demonstrating effectiveness in protecting metals against corrosion. This has implications for industrial applications where corrosion resistance is crucial (K. R. Ansari et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain .

Mode of Action

This compound acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 0.8 μM .

Biochemical Pathways

By inhibiting COX-1, this compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing their downstream effects such as inflammation and pain .

Pharmacokinetics

Its solubility in dmso is known to be ≥ 155 mg/ml , which could potentially influence its bioavailability.

Result of Action

The inhibition of COX-1 by this compound results in a reduction of prostaglandin production . This can lead to a decrease in inflammation and pain, given the role of prostaglandins in these biological responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . .

Propriétés

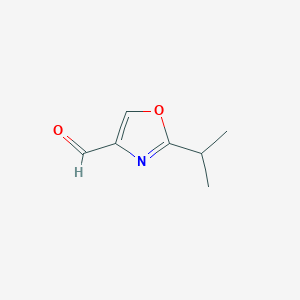

IUPAC Name |

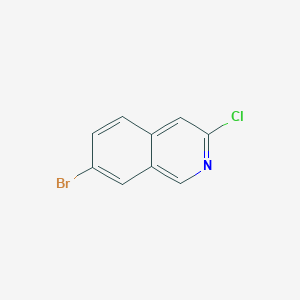

1-(5-aminopyridin-2-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXNKVXMGHABJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

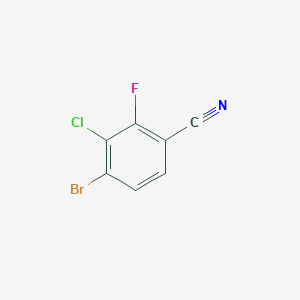

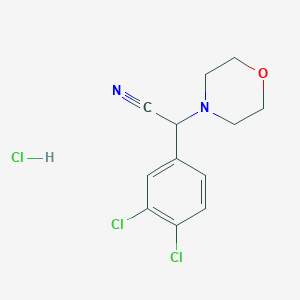

C1CN(CCC1C#N)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)